molecular formula C32H44S2 B12941498 2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Katalognummer: B12941498
Molekulargewicht: 492.8 g/mol
InChI-Schlüssel: PBGKUQHHWBQJIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]benzo[4,5]thieno[2,3-d]thiophenes. These compounds are known for their unique electronic properties, making them valuable in the field of organic electronics. The presence of the octadecyl group enhances the solubility and processability of the compound, making it suitable for various applications in organic semiconductors.

Vorbereitungsmethoden

The synthesis of 2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel–Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the introduction of the octadecyl group through subsequent reactions. The key steps in the synthesis are:

    Friedel–Crafts Acylation: This step involves the acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction of the Ketone Group: The acylated product is then subjected to reduction to convert the ketone group into an alkyl group.

    Introduction of the Octadecyl Group:

Analyse Chemischer Reaktionen

2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications, particularly in the field of organic electronics. Some of its key applications include:

Wirkmechanismus

The mechanism of action of 2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in organic electronic devices involves its ability to transport charge carriers (electrons or holes) efficiently. The molecular structure of the compound allows for strong π-π stacking interactions, which facilitate charge transport through the material. The presence of the octadecyl group enhances the compound’s solubility and processability, allowing for the formation of high-quality thin films with excellent electronic properties .

Vergleich Mit ähnlichen Verbindungen

2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be compared with other similar compounds, such as:

    Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds have similar core structures but may lack the octadecyl group.

    Benzo[4,5]selenopheno[3,2-b]thiophene Derivatives: These compounds contain selenium instead of sulfur and exhibit different electronic properties.

The uniqueness of this compound lies in its combination of high solubility, processability, and excellent electronic properties, making it a valuable material for various applications in organic electronics.

Eigenschaften

Molekularformel

C32H44S2

Molekulargewicht

492.8 g/mol

IUPAC-Name

2-octadecyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C32H44S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-23-24-28-30(25-26)34-31-27-21-18-19-22-29(27)33-32(28)31/h18-19,21-25H,2-17,20H2,1H3

InChI-Schlüssel

PBGKUQHHWBQJIL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.